Potamogetonol

Description

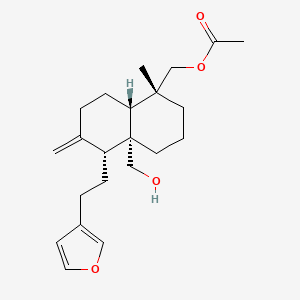

Potamogetonol is a labdane-type diterpenoid isolated from Potamogeton malayanus, a freshwater plant native to Southeast Asia. Structurally, it features a bicyclic carbon skeleton with hydroxyl and ester functional groups, contributing to its bioactive properties . Research highlights its antifeedant, insecticidal, antiparasitic, and antiviral activities, making it a candidate for natural pesticide and drug development. For example, it exhibits potent activity against Trypanosoma cruzi (Chagas disease parasite) and inhibits viral replication in vitro . Its mechanism of action includes disrupting cell membrane integrity in parasites and modulating host immune responses .

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(1R,4aR,5R,8aR)-5-[2-(furan-3-yl)ethyl]-4a-(hydroxymethyl)-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C22H32O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-13,19-20,23H,1,4-8,10-11,14-15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |

InChI Key |

IVFPNVDGWGXPMZ-YUMYIRISSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)CO)C |

Isomeric SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)CO)C |

Canonical SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)CO)C |

Synonyms |

potamogetonol |

Origin of Product |

United States |

Comparison with Similar Compounds

Potamogetonol belongs to the labdane diterpenoid family, which shares structural and functional similarities with other terpenoids. Two compounds with notable parallels are potamogetonyde (a derivative from the same plant) and eudesman-12(5)-olide (a sesquiterpene lactone from Baccharis species).

Structural Comparison

| Compound | Structural Class | Key Functional Groups | Molecular Formula | Source |

|---|---|---|---|---|

| This compound | Labdane diterpenoid | Hydroxyl, ester | C₂₀H₃₂O₃ | Potamogeton malayanus |

| Potamogetonyde | Labdane diterpenoid | Epoxide, ketone | C₂₀H₂₈O₄ | Potamogeton malayanus |

| Eudesman-12(5)-olide | Eudesmane sesquiterpene | Lactone, methyl groups | C₁₅H₂₂O₂ | Baccharis sagittalis |

Key Structural Differences :

- This compound vs. Potamogetonyde: While both are labdane diterpenoids, potamogetonyde lacks hydroxyl groups but contains an epoxide ring, enhancing its reactivity and solubility .

- This compound vs. Eudesman-12(5)-olide: Eudesmanolides are smaller (15 carbons vs. 20 carbons) and feature a lactone ring, which confers higher cytotoxicity but lower environmental stability .

Functional Comparison

| Compound | Bioactivities | Mechanism of Action | IC₅₀/EC₅₀ Values (where available) |

|---|---|---|---|

| This compound | Antiparasitic, antiviral, insecticidal | Membrane disruption, immune modulation | 8.7 µM (anti-T. cruzi) |

| Potamogetonyde | Antitumor, antimalarial | DNA intercalation, ROS generation | 12.3 µM (antiplasmodial) |

| Eudesman-12(5)-olide | Cytotoxic, anti-inflammatory | Apoptosis induction, COX-2 inhibition | 5.2 µM (HeLa cells) |

Functional Insights :

- Antiparasitic Activity: this compound’s hydroxyl groups enhance membrane permeability, outperforming potamogetonyde in parasite lysis .

- Cytotoxicity: Eudesmanolides show stronger cytotoxicity due to lactone-driven apoptosis pathways but lack the broad-spectrum antiviral effects of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.